6alpha-Oxycodol

Vue d'ensemble

Description

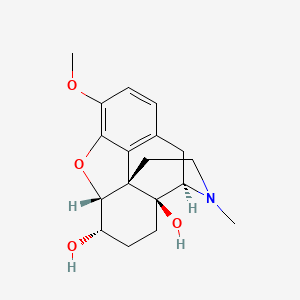

6alpha-Oxycodol is an analytical reference material categorized as an opioid . It is a metabolite of oxycodone . The formal name of this compound is 4,5α-epoxy-3-methoxy-17-methyl-morphinan-6α,14-diol .

Molecular Structure Analysis

The molecular formula of this compound is C18H23NO4 . The InChI code is InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12 (22-2)15 (14)23-16 (17)11 (20)5-6-18 (17,21)13 (19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 . The SMILES structure is CN1[C@H]2[C@@]3(O)[C@]4(CC1)C@=CC=C5OC)([H])C@@HCC3 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H23NO4 . The molecular weight is 317.4 . The compound is a neat solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), and 10 mg/ml in DMSO .Applications De Recherche Scientifique

Matériau de référence analytique

Le 6alpha-Oxycodol est utilisé comme matériau de référence analytique . Cela signifie qu'il peut être utilisé dans les laboratoires pour calibrer les équipements de test, valider les méthodes de test et garantir l'exactitude des résultats des tests .

Métabolite de l'oxycodone

Le this compound est structurellement similaire aux opioïdes connus et est un métabolite de l'oxycodone . Cela suggère qu'il pourrait être utilisé dans la recherche liée à la consommation d'opioïdes et à ses effets .

Traitement du trouble de l'utilisation d'opioïdes

Il existe des recherches suggérant que le this compound pourrait potentiellement être utilisé dans le traitement du trouble de l'utilisation d'opioïdes . Une étude pilote d'une application pour smartphone conçue pour soutenir le traitement par des médicaments contre le trouble de l'utilisation d'opioïdes a montré des résultats prometteurs .

Gestion de la douleur

En tant que métabolite de l'oxycodone, le this compound pourrait potentiellement être utilisé dans la recherche liée à la gestion de la douleur . L'oxycodone est un puissant analgésique, et la compréhension de ses métabolites pourrait aider les chercheurs à développer des stratégies de gestion de la douleur plus efficaces .

Études d'interaction médicamenteuse

La recherche sur le this compound pourrait également contribuer à notre compréhension des interactions médicamenteuses, en particulier celles impliquant des inducteurs et des inhibiteurs du cytochrome P450 (CYP) 3A . Cela pourrait contribuer à améliorer la sécurité des patients et l'efficacité du traitement .

Études de populations spéciales

Des études sur le this compound pourraient fournir des données précieuses sur ses effets dans les populations spéciales, telles que les nouveau-nés, les enfants, les femmes enceintes et allaitantes, et les personnes âgées . Cela pourrait contribuer à garantir que ces populations reçoivent un traitement sûr et efficace .

Mécanisme D'action

Target of Action

6alpha-Oxycodol, also known as Dihydrooxycodone, is a semi-synthetic opioid . Its primary target is the μ-opioid receptor (MOR) . MORs are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are primarily found in the central nervous system and are involved in pain regulation .

Mode of Action

As a highly selective full agonist of the MOR , this compound binds to these receptors and triggers a series of intracellular events. This leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP) within the cell. The decrease in cAMP levels results in the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. This hyperpolarizes the cell membrane potential and reduces neuronal excitability, thereby producing analgesic effects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of the compound into active metabolites. Oxycodone can be 6-keto-reduced to alpha and beta oxycodol . These metabolites, along with noroxycodone, oxymorphone, and noroxymorphone, can all be conjugated before elimination .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile. It is 38–45% protein-bound, mainly to albumin . The compound and its metabolites are excreted primarily via the kidney: oxycodone 9–11%, noroxycodone 23%, oxymorphone 10%, noroxymorphone 14%, reduced metabolites ≤18% . There is extensive between-subject variation in the pharmacokinetics of oxycodone in preterm neonates and newborns, and their hepatic clearance (CL) is low and volume of distribution large. In elderly individuals, oxycodone CL is slightly lower and volume of distribution is slightly smaller compared with young adults .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its analgesic properties. By binding to MORs and triggering a series of intracellular events, this compound reduces neuronal excitability, which in turn leads to its analgesic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cytochrome P450 (CYP) 3A inducers and inhibitors and/or CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of oxycodone . These interactions must be taken into account in patients using, starting, or discontinuing CYP3A inducer(s) or inhibitor(s) with/without CYP2D6 inhibitor(s) during oxycodone treatment .

Analyse Biochimique

Biochemical Properties

6alpha-Oxycodol interacts with various enzymes and proteins in the body. The principal metabolic pathway of oxycodone, from which this compound is derived, is cytochrome P450 (CYP) 3A-mediated N-demethylation . This process involves the interaction of oxycodone with the CYP3A enzyme, leading to the formation of this compound .

Cellular Effects

The cellular effects of this compound are primarily governed by the parent drug, oxycodone . Oxycodone and its metabolites, including this compound, have been shown to influence cell function, particularly in the nervous system where they interact with opioid receptors to produce analgesic effects .

Molecular Mechanism

The molecular mechanism of this compound is closely tied to its parent compound, oxycodone. Oxycodone is a μ-opioid receptor agonist . The binding of oxycodone to these receptors triggers a series of intracellular events that lead to the analgesic effects of the drug . As a metabolite of oxycodone, this compound is likely to share similar molecular interactions.

Temporal Effects in Laboratory Settings

It is known that the parent drug, oxycodone, maintains an optimal analgesic effect after chronic treatment .

Dosage Effects in Animal Models

Research on oxycodone has shown that its effects can vary with dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway of oxycodone, which primarily involves CYP3A-mediated N-demethylation . This process leads to the formation of noroxycodone, noroxymorphone, and alpha- and beta-noroxycodol .

Transport and Distribution

It is known that the parent drug, oxycodone, and its metabolites are distributed throughout the body, with specific uptake into the brain .

Propriétés

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTAJTFGGUDLRH-QMVVXIJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222115 | |

| Record name | 14-Hydroxydihydrocodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7183-69-9 | |

| Record name | 6α-Oxycodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7183-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Oxycodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007183699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Hydroxydihydrocodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7183-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-OXYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CDM1Q08M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

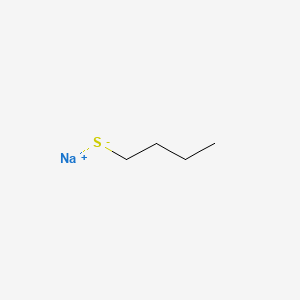

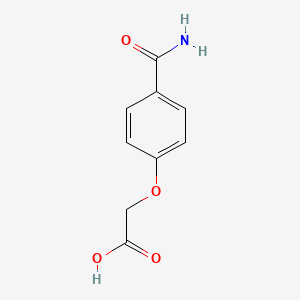

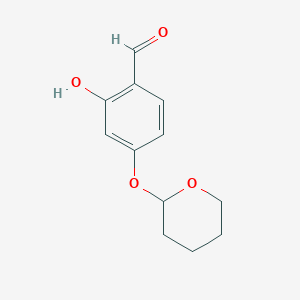

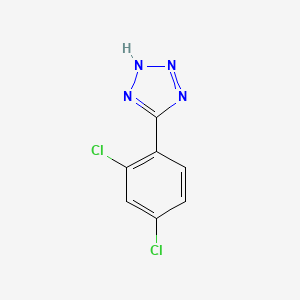

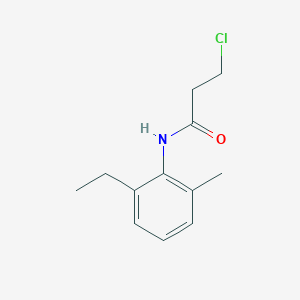

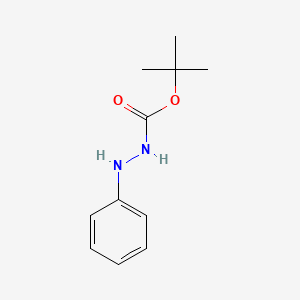

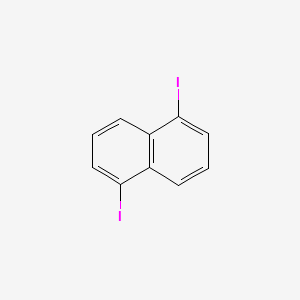

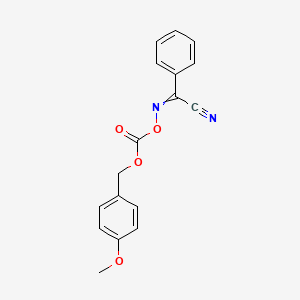

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)